5-(Acetyloxy)-2-[(E)-{[2-(4-fluorophenoxy)acetamido]imino}methyl]phenyl acetate
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Overview
Description
5-(Acetyloxy)-2-[(E)-{[2-(4-fluorophenoxy)acetamido]imino}methyl]phenyl acetate is a synthetic organic compound that belongs to the class of phenyl acetates This compound is characterized by the presence of an acetyloxy group, a fluorophenoxy group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetyloxy)-2-[(E)-{[2-(4-fluorophenoxy)acetamido]imino}methyl]phenyl acetate typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with acetic anhydride to form 4-fluorophenyl acetate.
Acetamido Group Introduction:
Formation of the Final Compound: The final step involves the reaction of the intermediate with acetic anhydride and a suitable base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the acetyloxy group.
Reduction: Reduction reactions may target the imino group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used and may include substituted phenyl acetates.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Acetyloxy)-2-[(E)-{[2-(4-fluorophenoxy)acetamido]imino}methyl]phenyl acetate involves its interaction with specific molecular targets:
Molecular Targets: May include enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenyl Acetates: Compounds with similar structural features, such as other phenyl acetates.
Fluorophenoxy Compounds: Compounds containing the fluorophenoxy group.
Acetamido Compounds: Compounds with the acetamido functional group.
Uniqueness
5-(Acetyloxy)-2-[(E)-{[2-(4-fluorophenoxy)acetamido]imino}methyl]phenyl acetate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H17FN2O6 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
[3-acetyloxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C19H17FN2O6/c1-12(23)27-17-6-3-14(18(9-17)28-13(2)24)10-21-22-19(25)11-26-16-7-4-15(20)5-8-16/h3-10H,11H2,1-2H3,(H,22,25)/b21-10+ |
InChI Key |
YJLORMUQAQOGRE-UFFVCSGVSA-N |
Isomeric SMILES |
CC(=O)OC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)F)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)F)OC(=O)C |
Origin of Product |
United States |
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